molecular formula C20H25NO2 B14660534 2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine CAS No. 40603-40-5

2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine

Katalognummer: B14660534
CAS-Nummer: 40603-40-5
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: VQHQAHNSRLWOKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine is a complex organic compound that features a cyclopropyl group, a methoxyphenyl group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine typically involves multiple steps, including the formation of the cyclopropyl group and the attachment of the methoxyphenyl and phenoxy groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-diethylamine
  • 2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylpropylamine

Uniqueness

2-(2-(2-(4-Methoxyphenyl)cyclopropyl)phenoxy)-N,N-dimethylethanamine is unique due to its specific structural features, such as the presence of the cyclopropyl group and the methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

40603-40-5

Molekularformel

C20H25NO2

Molekulargewicht

311.4 g/mol

IUPAC-Name

2-[2-[2-(4-methoxyphenyl)cyclopropyl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C20H25NO2/c1-21(2)12-13-23-20-7-5-4-6-17(20)19-14-18(19)15-8-10-16(22-3)11-9-15/h4-11,18-19H,12-14H2,1-3H3

InChI-Schlüssel

VQHQAHNSRLWOKX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC=CC=C1C2CC2C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.